Methyl 4-[(cyclopropylformamido)methyl]benzoate
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Overview
Description
Methyl 4-(cyclopropanecarboxamidomethyl)benzoate is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is a derivative of benzoic acid, featuring a cyclopropane ring and an ester functional group. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclopropanecarboxamidomethyl)benzoate typically involves the esterification of 4-(cyclopropanecarboxamidomethyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclopropanecarboxamidomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces 4-(cyclopropanecarboxamidomethyl)benzoic acid.
Reduction: Yields 4-(cyclopropanecarboxamidomethyl)benzyl alcohol.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(cyclopropanecarboxamidomethyl)benzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclopropanecarboxamidomethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclopropane ring may also play a role in modulating the compound’s activity by affecting its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, lacking the cyclopropane ring and amide group.
Methyl 4-chlorobenzoate: Contains a chlorine substituent on the aromatic ring instead of the cyclopropane carboxamide group.
Methyl 4-hydroxybenzoate:
Uniqueness
Methyl 4-(cyclopropanecarboxamidomethyl)benzoate is unique due to the presence of the cyclopropane ring and the amide functional group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 4-[(cyclopropanecarbonylamino)methyl]benzoate |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-4-2-9(3-5-11)8-14-12(15)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,14,15) |
InChI Key |
KDKKMRBAOOYTRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)C2CC2 |
Origin of Product |
United States |
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